Methyl 2-(Cyanomethyl)nicotinate
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Overview
Description
Methyl 2-(Cyanomethyl)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, along with a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(Cyanomethyl)nicotinate typically involves the reaction of nicotinic acid with methanol in the presence of a catalyst. One common method includes the esterification of nicotinic acid using methanol and sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to yield Methyl nicotinate. Subsequently, the cyanomethyl group is introduced through a nucleophilic substitution reaction using cyanomethyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(Cyanomethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under basic conditions
Major Products Formed:
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinates
Scientific Research Applications
Methyl 2-(Cyanomethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Methyl 2-(Cyanomethyl)nicotinate involves its interaction with specific molecular targets. The compound is known to act as a vasodilator by promoting the release of prostaglandin D2, which leads to the dilation of blood vessels. This effect is primarily localized due to the short half-life of prostaglandin D2. Additionally, the compound may interact with nicotinic acetylcholine receptors, influencing neuronal activity .
Comparison with Similar Compounds
Methyl nicotinate: Shares the nicotinic acid structure but lacks the cyanomethyl group.
Ethyl nicotinate: Similar structure with an ethyl ester group instead of a methyl ester.
Nicotinic acid: The parent compound without esterification.
Uniqueness: Methyl 2-(Cyanomethyl)nicotinate is unique due to the presence of both the methyl ester and cyanomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
methyl 2-(cyanomethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-11-8(7)4-5-10/h2-3,6H,4H2,1H3 |
InChI Key |
AGMDJRFFLKBYNP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)CC#N |
Origin of Product |
United States |
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